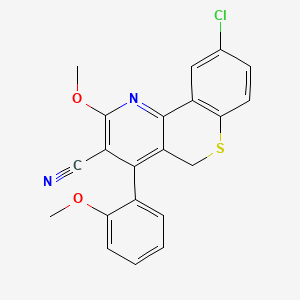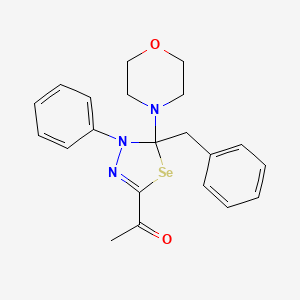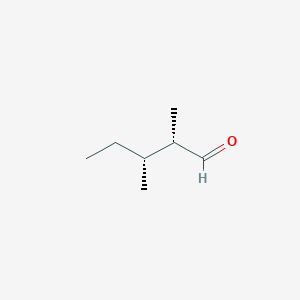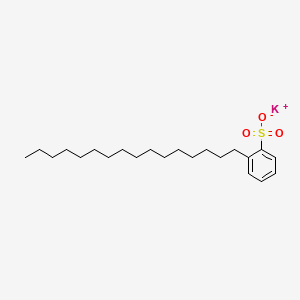
Potassium hexadecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H39KO3S. It is a type of surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is known for its effectiveness in breaking down oils and greases, making it a valuable component in industrial cleaning products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexadecylbenzenesulfonate can be synthesized through the sulfonation of hexadecylbenzene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Hexadecylbenzene is reacted with sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid) to introduce the sulfonic acid group.
Neutralization: The resulting hexadecylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation reactors and efficient mixing systems to ensure complete reaction and high yield. The final product is often purified through filtration and drying processes to obtain a high-purity surfactant.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hexadecylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, the alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-) and amines.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents that can react with the alkyl chain.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or other substituted derivatives.
Oxidation Products: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Potassium hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: The compound is used in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs.
Industry: It is a key ingredient in industrial cleaning agents, emulsifiers, and dispersants used in oil recovery and wastewater treatment.
Wirkmechanismus
The primary mechanism of action of potassium hexadecylbenzenesulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic alkyl chain and hydrophilic sulfonate group at the interface of liquids, thereby disrupting the cohesive forces between molecules. This property allows it to effectively emulsify oils and disperse particles in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a shorter alkyl chain.
Potassium dodecyl sulfate: A similar surfactant with a sulfate group instead of a sulfonate group.
Sodium hexadecyl sulfate: Similar in structure but with a sodium ion instead of potassium.
Uniqueness: Potassium hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and makes it particularly effective in emulsifying and dispersing hydrophobic substances. Its potassium ion also offers different solubility and reactivity characteristics compared to sodium-based surfactants.
Eigenschaften
CAS-Nummer |
64716-00-3 |
|---|---|
Molekularformel |
C22H37KO3S |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
potassium;2-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25;/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
SVMNBAVEQLDZNO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


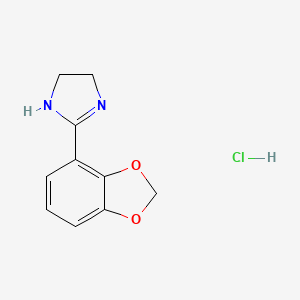
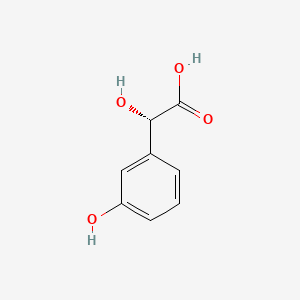
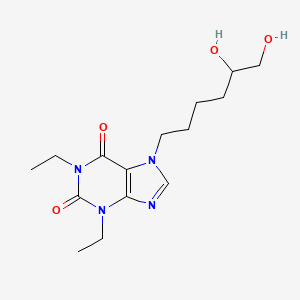
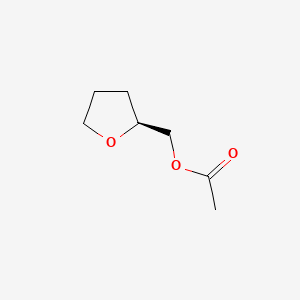
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

